![molecular formula C21H19N5O3 B2761285 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 900008-14-2](/img/structure/B2761285.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a tolyl group, which is a functional group derived from toluene and has the general formula CH3C6H4-R .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings (pyrazolo[3,4-d]pyrimidine and phenyl rings). The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tolyl group could potentially make the compound more hydrophobic .Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrazolo[3,4-d]pyrimidines have been synthesized through various methods, focusing on enhancing their structural diversity and biological activity. One approach involves high-temperature glycosylation processes to produce ribonucleosides with potential antiviral and antitumor activities. For instance, compounds within this family have shown significant activity against measles and moderate antitumor activity in vitro against leukemia cell lines (Petrie et al., 1985). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).
Pharmacological Properties
The pharmacological exploration of pyrazolo[3,4-d]pyrimidines reveals their potential as adenosine receptor antagonists, offering insights into their mechanism of action and therapeutic potential. One specific compound demonstrated antagonist activity significantly greater than theophylline at the A1 adenosine receptor, underscoring the potential for targeted pharmacological interventions (Quinn et al., 1991). Furthermore, structural modifications of these compounds have been explored to enhance their anti-inflammatory properties while minimizing ulcerogenic activity, highlighting the potential for safer anti-inflammatory drugs (Auzzi et al., 1983).
Antitumor and Antimicrobial Potential
The antitumor and antimicrobial potentials of pyrazolo[3,4-d]pyrimidines have been extensively studied, with several derivatives displaying significant activity against various cancer cell lines and microbial pathogens. For example, certain derivatives have exhibited excellent in vitro antitumor activity against the MCF-7 breast adenocarcinoma cell line, as well as high antimicrobial and antioxidant activities (Farag & Fahim, 2019). Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines derivatives, evaluating their antifungal abilities against various phytopathogenic fungi, demonstrating the broad-spectrum biological activity of these compounds (Zhang et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-8-10-16(11-9-14)26-19-18(12-23-26)21(28)25(13-22-19)24-20(27)15(2)29-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKMVHDTIGINCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

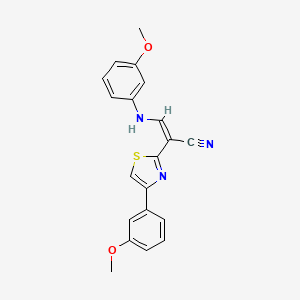
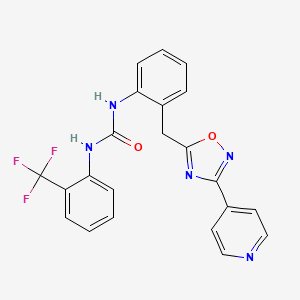
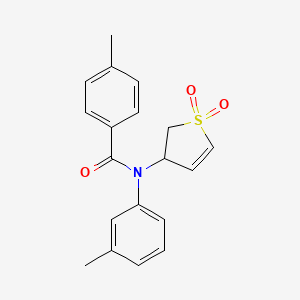
![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)
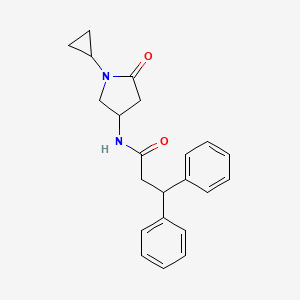
![3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2761210.png)
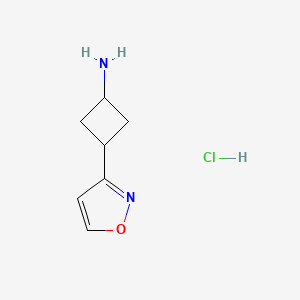
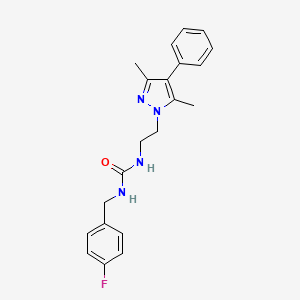
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)
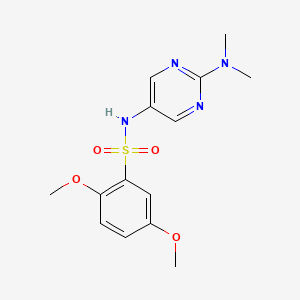
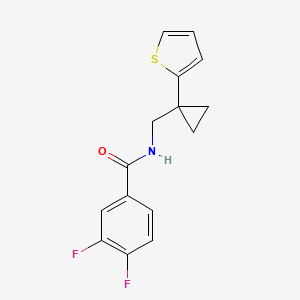
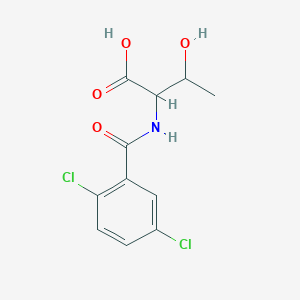
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)
![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)